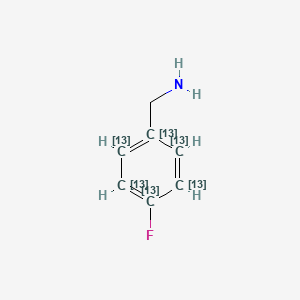

(5beta,6beta)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione-3,20-bis(ethyleneketal)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

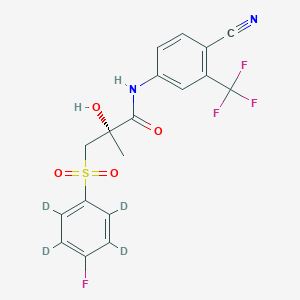

“(5beta,6beta)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione-3,20-bis(ethyleneketal)” is a specific metabolite of cholesterol . It is an oxysterol produced as an oxidation product of cholesterol . Oxysterols are cytotoxic and induce death in monocytes, smooth muscle cells, and endothelial cells .

Synthesis Analysis

The synthesis of “(5beta,6beta)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione-3,20-bis(ethyleneketal)” involves the oxidation of cholesterol . A range of Delta(5)-steroids, with different functional groups such as hydroxyl, carbonyl or acetyl, as well as different side chains, were conveniently converted to the corresponding biologically interesting 5beta,6beta-epoxides with high degree of stereoselectivity and high yields .Molecular Structure Analysis

The molecular formula of “(5beta,6beta)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione-3,20-bis(ethyleneketal)” is C27H46O2 . The molecular weight is 402.65 .Chemical Reactions Analysis

“(5beta,6beta)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione-3,20-bis(ethyleneketal)” is an oxidative metabolite of cholesterol formed by free-radical and non-radical oxidation of cholesterol at the 5,6 double bond .Physical And Chemical Properties Analysis

The physical and chemical properties of “(5beta,6beta)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione-3,20-bis(ethyleneketal)” include a molecular weight of 402.65 and a molecular formula of C27H46O2 . It has a Van der Waals molecular volume of 431.44 and a topological polar surface area of 32.76 .Mechanism of Action

The mechanism of apoptosis induced by oxysterols may involve caspases or DNA fragmentation . “(5beta,6beta)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione-3,20-bis(ethyleneketal)” has been shown to activate specific nuclear receptors, including liver X receptors (LXRs) and farnesoid X receptor (FXR). These receptors act as transcription factors, regulating the expression of genes involved in cholesterol and lipid metabolism .

Safety and Hazards

“(5beta,6beta)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione-3,20-bis(ethyleneketal)” is classified as a specific target organ toxicity, single exposure (Category 1),H370 . It causes damage to organs . Safety measures include not breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, storing locked up, and disposing of contents/container in accordance with local regulation .

Future Directions

The future directions of research on “(5beta,6beta)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione-3,20-bis(ethyleneketal)” could involve further exploration of its cytotoxic effects and its role in apoptosis. More studies could also be conducted to understand its interactions with cellular and molecular components, leading to diverse physiological effects .

properties

IUPAC Name |

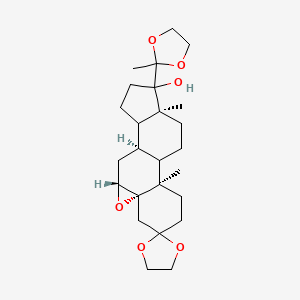

(2'R,7'S,9'R,11'S,16'S)-2',16'-dimethyl-15'-(2-methyl-1,3-dioxolan-2-yl)spiro[1,3-dioxolane-2,5'-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecane]-15'-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O6/c1-20-8-9-23(29-12-13-30-23)15-24(20)19(31-24)14-16-17(20)4-6-21(2)18(16)5-7-25(21,26)22(3)27-10-11-28-22/h16-19,26H,4-15H2,1-3H3/t16-,17?,18?,19-,20-,21+,24-,25?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFFGYOVKDHICP-XKFLMKBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C4(OCCO4)C)O)CC5C6(C3(CCC7(C6)OCCO7)C)O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3(C[C@@]14[C@H](O4)C[C@@H]5C2CC[C@]6(C5CCC6(C7(OCCO7)C)O)C)OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5beta,6beta)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione-3,20-bis(ethyleneketal) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 3-(4-(2-(6-amino-9-((3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-2-ylamino)ethyl)phenyl)propanoate](/img/structure/B1140926.png)

![[(3As,5R,6R,7S,7aS)-2-[[(3aS,5R,6R,7S,7aS)-7-[[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-acetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B1140938.png)